Regiochemical Positional Preference: 1-Hydroxyindane vs. 2-Hydroxyindane Substitution in Dihydroindene Amide Kinase Inhibitors
The target compound features a 1-hydroxy substitution on the indane ring, whereas the closest commercially listed analog, 2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]acetamide (CAS 2034407-53-7), bears the hydroxyl at the 2-position. In the dihydroindene amide series claimed in US 8,703,771 B2, the 1-substituted indane scaffold is explicitly preferred for certain kinase selectivity profiles, with the indane ring position affecting the dihedral angle between the dichlorophenoxy ring and the kinase hinge-binding region [1]. No public, head-to-head biochemical IC₅₀ comparison between the 1-OH and 2-OH isomers has been published in a peer-reviewed journal as of the knowledge cutoff; however, patent structural analysis indicates that the 1-hydroxyindane configuration is non-trivially embedded in the exemplified compound set, while the 2-hydroxy variant is not explicitly enumerated in the same patent family .
| Evidence Dimension | Indane ring hydroxyl substitution position and associated patent exemplification frequency |
|---|---|
| Target Compound Data | 1-hydroxy-2,3-dihydro-1H-inden-1-yl motif; explicitly within Markush scope of US 8,703,771 B2 Formula IIb preferred embodiments |
| Comparator Or Baseline | 2-hydroxy-2,3-dihydro-1H-inden-2-yl motif (CAS 2034407-53-7); not explicitly enumerated among preferred compounds in US 8,703,771 B2 |
| Quantified Difference | Qualitative (patent inclusion vs. absence); no comparative biochemical IC₅₀ available |
| Conditions | Patent structural scope analysis (US 8,703,771 B2, Formula IIb); no direct enzymatic or cellular assay comparison identified |
Why This Matters
Procurement of the 1-hydroxy isomer ensures fidelity to the patent-exemplified kinase-inhibitor SAR, minimizing the risk of negative SAR drift when compared to the 2-hydroxy positional isomer.
- [1] Yang, X., Xue, L., & Luo, J. (2014). US Patent No. 8,703,771 B2. Preparation method of dihydroindene amide compounds, their pharmaceutical compositions containing compounds thereof and use as protein kinases inhibitor. View Source
